

Technical Guide: Physicochemical Properties of 2-Chloro-1,1,1-trimethoxyethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-1,1,1-trimethoxyethane

Cat. No.: B051130

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of **2-Chloro-1,1,1-trimethoxyethane** (CAS No. 74974-54-2), a versatile reagent utilized in various synthetic applications. The document outlines its boiling point and density, provides detailed experimental protocols for their determination, and includes a schematic for a common synthesis route.

Core Physicochemical Data

The essential physical properties of **2-Chloro-1,1,1-trimethoxyethane** are summarized in the table below for quick reference. These values are critical for reaction setup, process scale-up, and safety considerations in a laboratory or manufacturing setting.

Property	Value	Conditions
Boiling Point	138 °C	At standard atmospheric pressure (lit.) [1]
Density	1.147 g/mL	At 25 °C (lit.)
Molecular Formula	C ₅ H ₁₁ ClO ₃	
Molecular Weight	154.59 g/mol [1] [2]	
Appearance	Colorless transparent liquid	
CAS Number	74974-54-2 [1] [2] [3] [4] [5]	

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and density are crucial for verifying substance purity and for quality control. The following sections describe standard laboratory procedures applicable to **2-Chloro-1,1,1-trimethoxyethane**.

Determination of Boiling Point (Micro-Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[\[6\]](#) For small sample volumes, the micro-capillary method is a precise technique.

Apparatus:

- Thiele tube or similar oil bath apparatus
- Thermometer (calibrated)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- High-boiling point liquid (e.g., paraffin oil)

Procedure:

- Sample Preparation: A small volume (a few milliliters) of **2-Chloro-1,1,1-trimethoxyethane** is placed into the fusion tube.[6]
- Capillary Insertion: The capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[7]
- Apparatus Assembly: The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing paraffin oil.[7]
- Heating: The apparatus is heated gently and gradually.[7] Initially, a stream of bubbles will emerge from the capillary as the trapped air expands.
- Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed exiting the capillary tube.[8]
- Measurement: The heat source is removed once a steady stream of bubbles is established. The liquid will begin to cool. The boiling point is recorded as the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube.[7][8] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume. An accurate determination can be achieved using a graduated cylinder and an electronic balance.[9][10]

Apparatus:

- 10 mL or 25 mL graduated cylinder
- Electronic balance (accurate to ± 0.001 g)
- Pipette or dropper

Procedure:

- **Mass of Empty Cylinder:** The clean and dry graduated cylinder is weighed on the electronic balance, and its mass is recorded.[10]
- **Volume Measurement:** A specific volume of **2-Chloro-1,1,1-trimethoxyethane** (e.g., 10 mL) is accurately transferred into the graduated cylinder using a pipette. The volume is read from the bottom of the meniscus.[9]
- **Mass of Filled Cylinder:** The graduated cylinder containing the sample is reweighed, and the combined mass is recorded.[10]
- **Calculation:** The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V)[9]
- **Repeatability:** For enhanced accuracy, the procedure should be repeated multiple times, and the average density should be reported.[9] The temperature at which the measurement is performed should also be recorded as density is temperature-dependent.

Synthesis Workflow

2-Chloro-1,1,1-trimethoxyethane can be synthesized via the reaction of methyl chloroacetate with trimethyl orthoformate in the presence of a strong acid catalyst. The following diagram illustrates the general workflow for this preparation.

Synthesis of 2-Chloro-1,1,1-trimethoxyethane

Reaction Stage

1. Dissolve Methyl Chloroacetate in Methanol
- Stirring
2. Cool Mixture to -10 to 0 °C
3. Add Trimethyl Orthoformate
4. Add Concentrated H₂SO₄ (dropwise)
5. Heat to 30-80 °C (1-3 hours)

Work-up & Purification

6. Vacuum Concentration of Reaction Mixture
7. Add to Basic Solution (e.g., aq. KOH)
8. Extract with Ethyl Acetate
9. Wash with Saturated Saline Solution
10. Dry with Anhydrous Na₂SO₄
11. Final Vacuum Concentration

Final Product:
2-Chloro-1,1,1-trimethoxyethane

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-1,1,1-trimethoxyethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-1,1,1-trimethoxyethane | 74974-54-2 | FC33078 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-1,1,1-trimethoxyethane | LGC Standards [lgcstandards.com]
- 4. 1,1,1-Trimethoxy-2-chloroethane | C5H11ClO3 | CID 144702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 74974-54-2|2-Chloro-1,1,1-trimethoxyethane|BLD Pharm [bldpharm.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Chloro-1,1,1-trimethoxyethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051130#2-chloro-1-1-1-trimethoxyethane-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com